N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine
Descripción
N'-(1,8-Dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine (commonly referred to as BMS-345541) is a selective inhibitor of the IκB kinase (IKK) complex, targeting both IKK-1 (IKKα) and IKK-2 (IKKβ) with IC50 values of 4 μM and 0.3 μM, respectively . This compound suppresses NF-κB-dependent transcription by blocking the phosphorylation and degradation of IκBα, thereby inhibiting nuclear translocation of NF-κB subunits like p65 (RelA) . BMS-345541 exhibits anti-inflammatory, antiviral, and radiosensitizing properties, and it is orally active in vivo . Its molecular formula is C14H17N5, with a molecular weight of 255.32 g/mol, and it is typically stored as a free base (CAS: 445430-58-0) or hydrochloride salt (CAS: 547757-23-3) .
Propiedades
IUPAC Name |
N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPFQEBFYXJZEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196216 | |
| Record name | BMS-345541 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445430-58-0 | |
| Record name | N1-(1,8-Dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=445430-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BMS-345541 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0445430580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-345541 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-345541 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26SU0NEF5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
- Formation of the imidazoquinoxaline core.
- Introduction of the ethylenediamine side chain.
- Purification and isolation of the final product.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for reaction monitoring and product isolation .
Análisis De Reacciones Químicas
Types of Reactions
N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various analogs of N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine with modified functional groups, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the NF-κB pathway and its role in various chemical processes.
Biology: Employed in cell biology to investigate the effects of NF-κB inhibition on cell signaling and gene expression.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancers, and autoimmune disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the NF-κB pathway
Mecanismo De Acción
N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine exerts its effects by binding to an allosteric site on the IKK enzyme, thereby inhibiting its activity. This inhibition prevents the phosphorylation and degradation of I-kappa-B, a protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB remains inactive, leading to reduced transcription of pro-inflammatory cytokines and other target genes .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Imidazo-Quinoxaline vs. Imidazo-Quinoline Derivatives
A structural analog, N1-(1,8-dimethylimidazo[1,2-a]quinolin-4-yl)-ethane-1,2-diamine, differs by replacing the quinoxaline moiety with a quinoline ring. This substitution reduces NF-κB inhibitory potency, as quinoline-based analogs exhibit weaker binding to IKK isoforms . The quinoxaline scaffold in BMS-345541 enhances π-π stacking interactions with hydrophobic pockets in IKKβ, contributing to its higher selectivity .
Ethane-1,2-Diamine Derivatives
Compounds sharing the ethane-1,2-diamine backbone but with distinct substituents include:
- bpmed (N,N'-bis-(phenyl)-1,2-dimethyl-ethane-1,2-diimine): Forms transition metal complexes for antimicrobial applications .
- bpeed (N,N'-bis-(1-phenylethylidene)-ethane-1,2-diamine): Chelates metals to enhance corrosion inhibition .
Key Structural Differences :
| Compound | Core Structure | Functional Groups | Primary Application |
|---|---|---|---|
| BMS-345541 | Imidazo-quinoxaline | Dimethyl, ethane-diamine | NF-κB inhibition |
| bpmed | Ethane-diimine | Phenyl, imine | Antimicrobial metal complexes |
| bpeed | Ethane-diimine | Phenylethylidene | Corrosion inhibition |
Comparison with Functional Analogs (IKK Inhibitors)
BMS-345541 vs. TPCA-1
TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is another IKK inhibitor but with distinct chemical and pharmacological properties:
Mechanistic Differences :
- BMS-345541 suppresses both canonical (IKKβ-dependent) and non-canonical (IKKα-dependent) NF-κB pathways, whereas TPCA-1 primarily targets IKKβ .
BMS-345541 vs. Aliphatic Amines (DETA, TETA, PEHA)
Linear polyamines like DETA (N1-(2-aminoethyl)ethane-1,2-diamine) and TETA (N1-(2-(2-aminoethylamino)ethyl)ethane-1,2-diamine) are corrosion inhibitors. Their activity correlates with the number of amine groups, unlike BMS-345541, which relies on aromatic heterocycles for IKK binding .
Key Research Findings
- Anticancer Activity: BMS-345541 sensitizes melanoma cells to chemotherapy by inhibiting NF-κB-mediated survival signals (e.g., VCAM-1, MIP-1β) .
- Antiviral Action : At 10 μM, BMS-345541 reduces IFN-induced ISG expression by 70% in glioma cells, surpassing TPCA-1 (40% reduction) .
- In Vivo Efficacy : Oral administration (20 mg/kg) in mice inhibits TNFα-induced inflammation without toxicity .
Actividad Biológica
N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its unique structure and biological properties. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine acts primarily as a selective inhibitor of IκB kinase (IKK) , specifically targeting IKK-1 and IKK-2. This inhibition disrupts the nuclear factor kappa-B (NF-κB) signaling pathway, which plays a crucial role in regulating immune responses and inflammation. By selectively inhibiting these kinases, the compound may modulate inflammatory responses without affecting other kinases involved in different signaling pathways .
Anticancer Properties
Research indicates that N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine exhibits promising anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by interfering with NF-κB-mediated transcriptional activation. This selectivity for IKK makes it a potential candidate for targeted cancer therapies with reduced side effects compared to broader-spectrum agents.
Inflammatory Response Modulation
The compound's ability to inhibit IKK suggests its potential in treating inflammatory diseases. By selectively modulating the NF-κB pathway, it may help manage conditions characterized by chronic inflammation without the adverse effects associated with non-selective inhibitors .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated selective inhibition of IKK-1 and IKK-2 in vitro; reduced NF-κB activity in cancer cell lines. |
| Study 2 | Showed anti-inflammatory effects in models of chronic inflammation; potential for therapeutic application in autoimmune diseases. |
| Study 3 | Evaluated structure-activity relationships; identified key structural features contributing to its biological activity. |
The synthesis of N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine involves multi-step organic synthesis techniques. Key steps include:
- Formation of the imidazoquinoxaline core.
- Introduction of the ethylenediamine side chain.
- Purification and isolation of the final product.
The reaction conditions typically involve organic solvents and catalysts to ensure high yield and purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
